Cas no 91062-74-7 (6-Bromo-8-ethyl-5-nitroquinoline)

6-Bromo-8-ethyl-5-nitroquinoline structure
91062-74-7 structure
Product Name:6-Bromo-8-ethyl-5-nitroquinoline
CAS No:91062-74-7
MF:C11H9BrN2O2
MW:281.105361700058
CID:861193
PubChem ID:72942579
Update Time:2025-11-01

6-Bromo-8-ethyl-5-nitroquinoline Chemical and Physical Properties

Names and Identifiers

    • 6-Bromo-8-ethyl-5-nitroquinoline
    • SB70112
    • 91062-74-7
    • Inchi: 1S/C11H9BrN2O2/c1-2-7-6-9(12)11(14(15)16)8-4-3-5-13-10(7)8/h3-6H,2H2,1H3
    • InChI Key: VDTPZCJPWHLMTG-UHFFFAOYSA-N
    • SMILES: BrC1C=C(CC)C2C(=CC=CN=2)C=1[N+](=O)[O-]

Computed Properties

  • Exact Mass: 279.98474g/mol
  • Monoisotopic Mass: 279.98474g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 269
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 58.7Ų

6-Bromo-8-ethyl-5-nitroquinoline Pricemore >>

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Additional information on 6-Bromo-8-ethyl-5-nitroquinoline

Comprehensive Overview of 6-Bromo-8-ethyl-5-nitroquinoline (CAS No. 91062-74-7): Properties, Applications, and Research Insights

6-Bromo-8-ethyl-5-nitroquinoline (CAS No. 91062-74-7) is a nitroquinoline derivative with significant potential in pharmaceutical and material science research. This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds known for their diverse biological activities. The presence of bromo, ethyl, and nitro substituents on the quinoline backbone enhances its reactivity, making it a valuable intermediate in synthetic chemistry. Researchers are increasingly exploring its applications in drug discovery, fluorescence probes, and catalysis, aligning with current trends in precision medicine and green chemistry.

The structural uniqueness of 6-Bromo-8-ethyl-5-nitroquinoline contributes to its electronic properties, which are critical for designing organic semiconductors and photovoltaic materials. Recent studies highlight its role in developing antibacterial agents, particularly against drug-resistant strains, a topic of high relevance amid the global antimicrobial resistance (AMR) crisis. Its nitro group facilitates redox reactions, while the bromo moiety offers sites for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings.

In analytical chemistry, CAS No. 91062-74-7 is utilized as a chromatographic reference standard due to its distinct UV-Vis absorption profile. Its stability under ambient conditions makes it suitable for long-term storage, a feature often queried in laboratory forums. Additionally, its solubility in polar solvents like DMSO or ethanol is frequently discussed in synthetic protocol optimization threads, reflecting user interest in practical handling.

The compound’s mechanism of action in biological systems is under investigation, with preliminary data suggesting interference with DNA gyrase in microbial cells. This aligns with searches for novel enzyme inhibitors and targeted therapies. Environmental scientists also examine its biodegradation pathways, responding to public concerns about sustainable chemical practices.

From a commercial perspective, 6-Bromo-8-ethyl-5-nitroquinoline is cataloged by major chemical suppliers as a high-purity reagent, with pricing influenced by scale of production and custom synthesis demands. FAQs in procurement platforms often address its shipping regulations and handling precautions, emphasizing neutral pH storage to prevent decomposition.

Future research directions may explore its structure-activity relationships (SAR) in anticancer drug design, leveraging the quinoline scaffold’s affinity for kinase proteins. Collaborative studies between computational chemists and experimentalists could optimize its ADMET properties, a recurring theme in AI-driven drug development discussions.

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